1,3-Dimethylpiperidin-4-amine
Overview
Description
1,3-Dimethylpiperidin-4-amine is an organic compound with the molecular formula C7H16N2. It is a derivative of piperidine, a six-membered heterocyclic amine, where the nitrogen atom is part of the ring structure. This compound is characterized by the presence of two methyl groups attached to the nitrogen atom and the fourth carbon atom of the piperidine ring. It is commonly used in various chemical syntheses and has applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpiperidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of piperidine with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds as follows: [ \text{C}5\text{H}{10}\text{NH} + 2 \text{CH}_3\text{I} \rightarrow \text{C}7\text{H}{16}\text{N}_2 + 2 \text{NaI} ]
Another method involves the reductive amination of 4-piperidone with formaldehyde and a reducing agent such as sodium borohydride. The reaction conditions typically include a solvent like ethanol and a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors with controlled temperature and pressure conditions. The process often involves continuous flow systems to ensure high yield and purity. The starting materials are fed into the reactor, and the product is continuously extracted and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines such as N-methylpiperidin-4-amine.
Substitution: N-alkyl derivatives like N-ethyl-1,3-dimethylpiperidin-4-amine.
Scientific Research Applications
1,3-Dimethylpiperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylpyridin-4-amine: Similar in structure but with a pyridine ring instead of a piperidine ring.
N,N-Dimethylpiperidin-4-amine: Similar but with different substitution patterns on the piperidine ring.
4-Dimethylaminopiperidine: Another derivative with different functional groups attached to the piperidine ring.
Uniqueness
1,3-Dimethylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
1,3-dimethylpiperidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-6-5-9(2)4-3-7(6)8/h6-7H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFDKDVGHUCVFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629736 | |
Record name | 1,3-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30648-81-8, 900642-45-7 | |
Record name | 1,3-Dimethylpiperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethylpiperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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